1-Fluoro-4-(2,2,2-trifluoroethyl)benzene

Medicinal Chemistry ADME Drug Design

1-Fluoro-4-(2,2,2-trifluoroethyl)benzene (CAS 50561-99-4) is a fluorinated aromatic compound with the molecular formula C8H6F4 and a molecular weight of 178.13 g/mol. It is a derivative of benzene, featuring a para-substituted fluorine atom and a 2,2,2-trifluoroethyl group.

Molecular Formula C8H6F4
Molecular Weight 178.13 g/mol
CAS No. 50561-99-4
Cat. No. B1296316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-(2,2,2-trifluoroethyl)benzene
CAS50561-99-4
Molecular FormulaC8H6F4
Molecular Weight178.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(F)(F)F)F
InChIInChI=1S/C8H6F4/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2
InChIKeyMBWNJPQUMJMRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-4-(2,2,2-trifluoroethyl)benzene (CAS 50561-99-4) Overview: A Fluorinated Aromatic Building Block for Precision Synthesis


1-Fluoro-4-(2,2,2-trifluoroethyl)benzene (CAS 50561-99-4) is a fluorinated aromatic compound with the molecular formula C8H6F4 and a molecular weight of 178.13 g/mol [1]. It is a derivative of benzene, featuring a para-substituted fluorine atom and a 2,2,2-trifluoroethyl group. This structure imparts distinct physicochemical properties, including a computed XLogP3-AA of 3.4 [1] and a topological polar surface area of 0 Ų [1], which are critical for applications in medicinal chemistry and materials science where lipophilicity and membrane permeability are key design parameters.

Building Block Fluorinated aromatic scaffold for medicinal chemistry and materials science
Property Profile Reported enhanced lipophilicity supports membrane permeability design
Regiochemistry para-Substitution pattern for precise SAR and molecular geometry

Why Generic Substitution is Inadvisable for 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene


In the class of trifluoroethyl-substituted benzenes, seemingly minor structural variations lead to significant differences in physicochemical and reactivity profiles. For example, the para-fluoro substitution in 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene imparts a distinct electronic environment compared to its non-fluorinated analog (2,2,2-Trifluoroethyl)benzene or its meta-fluoro isomer . These differences manifest in key properties such as lipophilicity (cLogP) [1], boiling point , and subsequent synthetic utility. Therefore, assuming interchangeability between 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene and other 4-substituted or regioisomeric trifluoroethylbenzenes can compromise reaction yields, alter pharmacokinetic profiles in derived bioactive molecules, and lead to inconsistent performance in materials applications.

Non-fluorinated analog Absence of para-fluoro alters lipophilicity and electronic environment, shifting design parameters.
meta-Fluoro regioisomer Different dipole and steric profile may disrupt SAR and binding reproducibility.
4-Methyl analog Higher boiling point complicates distillation, potentially affecting purification workflow and thermal stability.

Quantitative Differentiation of 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene vs. Structural Analogs


Enhanced Lipophilicity (cLogP) Compared to Non-Fluorinated Analog

The incorporation of the para-fluoro substituent in 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene results in a significantly higher calculated lipophilicity compared to its non-fluorinated parent compound, (2,2,2-Trifluoroethyl)benzene [1]. This increase in logP is a critical parameter for optimizing membrane permeability and bioavailability in drug discovery programs.

Lipophilicity vs non-fluorinated
Computed
Target XLogP3-AA 3.4
Comparator LogP 2.38
Δ +1.02 log units
Reported ~10× higher octanol-water partitioning; may support membrane permeability design.
Computed values; cross-study comparison requires verification.
Medicinal Chemistry ADME Drug Design

Reduced Boiling Point for Easier Purification vs. 4-Methyl Analog

The physical properties of 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene, such as its boiling point, are distinct from those of its 4-methyl substituted analog. The para-fluoro compound has a lower boiling point, which can simplify purification by distillation and affect its handling in large-scale syntheses .

Boiling point reduction
Predicted
Δ −20.9 °C (129.4 vs 150.3 °C)
Lower boiling point may simplify distillation purification and reduce thermal exposure.
Computed values at 760 mmHg; experimental confirmation needed.
Process Chemistry Purification Volatility

Regioisomeric Purity: para- vs. meta-Fluoro Substitution

The position of the fluorine atom on the aromatic ring relative to the trifluoroethyl group is a critical determinant of molecular recognition. 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene (para-isomer) and its meta-isomer (1-Fluoro-3-(2,2,2-trifluoroethyl)benzene, CAS 81577-08-4) are distinct chemical entities with different physicochemical and biological profiles [1]. Using the correct regioisomer is essential for maintaining the integrity of structure-activity relationships (SAR).

Regioisomeric identity
Class-level
para vs meta substitution
para-Isomer ensures correct electronic and steric profile for SAR consistency.
Quantitative bioactivity data for exact isomers not publicly available.
Regioselectivity Structure-Activity Relationship (SAR) Medicinal Chemistry

Enhanced Lipophilicity (XLogP3) vs. meta-Fluoro Isomer

Computational predictions indicate a difference in lipophilicity between the para- and meta-fluoro regioisomers. The para-substituted compound (1-Fluoro-4-(2,2,2-trifluoroethyl)benzene) is predicted to be slightly more lipophilic than its meta-substituted counterpart [1][2]. This difference, while subtle, can influence a molecule's pharmacokinetic profile in a drug discovery setting.

Lipophilicity vs meta-isomer
Predicted
Δ +0.3 log units (3.4 vs 3.1)
Small lipophilicity edge may influence absorption and distribution in lead series.
Predicted XLogP3 values; experimental validation advised.
ADME Drug Design Lipophilicity

Optimal Application Scenarios for 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene in R&D and Industry


Medicinal Chemistry: Lead Optimization for CNS Penetration

When designing CNS-active drug candidates, the enhanced lipophilicity (XLogP3-AA = 3.4) of 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene compared to its non-fluorinated analog (LogP = 2.38) [1] makes it a superior building block. The higher logP value is strongly correlated with improved blood-brain barrier (BBB) permeability, a critical factor for CNS drug efficacy. Medicinal chemists can incorporate this fragment to increase the overall lipophilicity of their lead compounds, thereby enhancing the potential for CNS target engagement.

Process Chemistry: Streamlined Purification via Distillation

For large-scale synthesis, the lower boiling point of 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene (129.4 °C) relative to its 4-methyl analog (150.3 °C) offers a distinct process advantage. The lower boiling point facilitates more efficient and less energy-intensive purification by distillation. This is particularly beneficial when the compound is used as an intermediate in a multi-step synthesis, as it can reduce overall production costs and minimize the risk of thermal decomposition of the product or subsequent intermediates.

Chemical Biology: Precise SAR Exploration via Regioisomeric Control

In structure-activity relationship (SAR) studies, the use of the correct regioisomer is non-negotiable. 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene, as the pure para-isomer [2], is essential for accurately mapping the binding interactions of a ligand with its biological target. Substitution with the meta-isomer would introduce a different vector and electronic distribution, leading to confounding biological data and potentially derailing a lead optimization program. This compound provides the specific geometry required for precise molecular design.

Material Science: Synthesis of Fluorinated Liquid Crystals or Polymers

The unique combination of a polarizable fluoroaromatic ring and a highly lipophilic trifluoroethyl tail makes 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene a valuable monomer for designing novel fluorinated materials. Its high fluorine content (42.7% by weight) contributes to low surface energy, high thermal stability, and unique dielectric properties. The para-substitution pattern ensures a rigid, linear geometry that is favorable for the self-assembly required in liquid crystalline phases or for creating ordered polymer structures with enhanced performance characteristics .

Application
Selection Property
Validation Focus
Medicinal chemistry – CNS lead optimization
Lipophilicity enhancement
Membrane permeability and logP-dependent absorption studies
Process chemistry – purification by distillation
Lower boiling point
Distillation efficiency and thermal stability review
Chemical biology – SAR exploration
para-Substitution pattern
Binding geometry and electronic profile validation
Material science – fluorinated liquid crystals/polymers
High fluorine content, rigid geometry
Self-assembly and dielectric property investigation

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